molecular formula C19H20ClN3O3S B2862632 3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421468-26-9

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2862632
CAS No.: 1421468-26-9
M. Wt: 405.9
InChI Key: XOGKEAUVNDVOAP-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including a chloro group, a methoxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. The imidazole moiety is then attached via a nucleophilic substitution reaction, often using a suitable imidazole derivative and a propyl linker .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a benzenesulfonic acid derivative, while substitution of the chloro group can produce a variety of substituted benzenesulfonamides .

Scientific Research Applications

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and methoxy groups, along with the imidazole moiety, makes 3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

IUPAC Name

3-chloro-4-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-26-18-9-8-16(14-17(18)20)27(24,25)22-10-5-12-23-13-11-21-19(23)15-6-3-2-4-7-15/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGKEAUVNDVOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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